molecular formula C11H17N4O12P3 B12402698 2'-Deoxytubercidin 5'-triphosphate

2'-Deoxytubercidin 5'-triphosphate

Cat. No.: B12402698
M. Wt: 490.19 g/mol
InChI Key: AZJLCKAEZFNJDI-IWSPIJDZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxytubercidin 5’-triphosphate typically involves the chemical triphosphorylation of nucleosides. The primary hydroxyl group at the 5’ position is more reactive than the secondary hydroxyl groups, allowing for selective triphosphorylation without the need for protection . The reaction involves the use of phosphorus oxychloride followed by pyrophosphate and triethylammonium bicarbonate .

Industrial Production Methods: Industrial production of 2’-Deoxytubercidin 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxytubercidin 5’-triphosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides .

Scientific Research Applications

2’-Deoxytubercidin 5’-triphosphate has a wide range of applications in scientific research:

    Chemistry: It is used to study the properties and reactions of nucleotides.

    Biology: It is used in DNA sequencing and other molecular biology techniques to improve data quality.

    Medicine: It is used in research to understand the mechanisms of various diseases and to develop potential treatments.

    Industry: It is used in the production of high-quality DNA sequencing reagents

Mechanism of Action

2’-Deoxytubercidin 5’-triphosphate exerts its effects by being incorporated into DNA during replication. It reduces electrophoretic mobility abnormalities caused by the compression of guanine or adenine residues, thereby improving the quality of DNA sequencing data. The compound is phosphorylated at the 5’ position by adenosine kinase, which is essential for its incorporation into DNA .

Comparison with Similar Compounds

    2’-Deoxyadenosine 5’-triphosphate: A naturally occurring nucleotide used in DNA synthesis.

    2’-Deoxycytidine 5’-triphosphate: Another nucleotide analog used in DNA synthesis.

    2’-Deoxythymidine 5’-triphosphate: A nucleotide analog used in DNA synthesis.

Uniqueness: 2’-Deoxytubercidin 5’-triphosphate is unique due to its ability to reduce electrophoretic mobility abnormalities, which is not a feature of the other similar compounds. This makes it particularly valuable in improving the quality of DNA sequencing data .

Properties

Molecular Formula

C11H17N4O12P3

Molecular Weight

490.19 g/mol

IUPAC Name

[[(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17N4O12P3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1

InChI Key

AZJLCKAEZFNJDI-IWSPIJDZSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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